Cas no 30707-75-6 (1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one)

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one 化学的及び物理的性質
名前と識別子
-
- 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one
- 2-phenyl-5-pyrrolidin-1-yl-4H-pyrazol-3-one
- 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(1-pyrrolidinyl)-
- JAKBNAULJFQSPV-UHFFFAOYSA-N
- 2-phenyl-5-(pyrrolidin-1-yl)-2,4-dihydro-3H-pyrazol-3-one
- DB-337377
- 30707-75-6
- DTXSID80743564
-
- インチ: InChI=1S/C13H15N3O/c17-13-10-12(15-8-4-5-9-15)14-16(13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
- InChIKey: JAKBNAULJFQSPV-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)N2C(=O)CC(=N2)N3CCCC3
計算された属性
- 精确分子量: 229.121512110g/mol
- 同位素质量: 229.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 328
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.9Ų
- XLogP3: 1.4
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM188013-1g |
2-phenyl-5-(pyrrolidin-1-yl)-2,4-dihydro-3H-pyrazol-3-one |
30707-75-6 | 95% | 1g |
$482 | 2021-08-05 | |
Alichem | A109006357-1g |
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one |
30707-75-6 | 95% | 1g |
$424.32 | 2023-09-02 | |
Chemenu | CM188013-1g |
2-phenyl-5-(pyrrolidin-1-yl)-2,4-dihydro-3H-pyrazol-3-one |
30707-75-6 | 95% | 1g |
$457 | 2023-03-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732864-1g |
2-Phenyl-5-(pyrrolidin-1-yl)-2,4-dihydro-3h-pyrazol-3-one |
30707-75-6 | 98% | 1g |
¥4326.00 | 2024-08-02 |
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-oneに関する追加情報
Introduction to 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one (CAS No. 30707-75-6)
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the chemical identifier CAS No. 30707-75-6, belongs to the pyrazole class of molecules, which are well-documented for their broad spectrum of pharmacological properties. The presence of both phenyl and pyrrolidine substituents in its molecular framework suggests a high degree of structural complexity, which may contribute to its distinctive chemical and biological behavior.
The molecular structure of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one consists of a central pyrazole ring substituted at the 1-position with a phenyl group and at the 3-position with a pyrrolidine moiety. This arrangement creates a rigid scaffold that can interact favorably with biological targets, making it a promising candidate for further investigation in drug discovery programs. The compound’s solubility profile, thermal stability, and reactivity are also critical factors that influence its suitability for various applications in medicinal chemistry.
In recent years, there has been a growing interest in developing novel therapeutic agents based on pyrazole derivatives due to their demonstrated efficacy in treating a variety of diseases. Studies have shown that pyrazole-based compounds can exhibit anti-inflammatory, antimicrobial, and anticancer properties, among others. The specific substitution pattern in 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one may enhance its interaction with biological receptors, leading to improved pharmacological outcomes.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of the phenyl ring and the pyrrolidine group provides multiple sites for chemical modification, allowing researchers to fine-tune its biological activity. This flexibility makes 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one an attractive starting point for synthesizing new analogs with enhanced potency and selectivity.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies have been employed to predict the binding affinity of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one to various biological targets. These simulations have revealed promising interactions with enzymes and receptors involved in key metabolic pathways, suggesting its potential therapeutic applications.
The synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under controlled conditions, followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, reducing both cost and environmental impact.
From a pharmaceutical perspective, the biological evaluation of 1-Phenyl-3-(pyrrolidin-1-y l)-1H-pyrazol -5(4H) -one is crucial for determining its therapeutic potential. Preclinical studies have been conducted to assess its efficacy and safety profiles in vitro and in vivo. These investigations have provided valuable insights into its mechanism of action and potential side effects, guiding further development efforts.
The compound’s unique structural features also make it an interesting subject for mechanistic studies. Researchers are exploring how the phenyl and pyrrolidine groups influence its reactivity and interactions with biological systems. Understanding these interactions at a molecular level can help in designing more effective drugs with fewer off-target effects.
In conclusion, 1 - Phen yl -3 -(py rrol idin - 1 - y l) - 1 H - p y ra z ol - 5 (4 H) - one (CAS No. 30707 -75 -6) is a structurally complex and biologically relevant molecule with significant potential in pharmaceutical research. Its unique combination of substituents and favorable physicochemical properties make it an excellent candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.
30707-75-6 (1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one) Related Products
- 2680813-89-0(benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate)
- 2025-33-4(Benzo[c]isoxazol-3-amine)
- 2097867-01-9(2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline)
- 2248314-75-0(1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine)
- 5043-27-6(3-Amino-4-bromonaphthalene-2-carboxylic Acid)
- 1021093-81-1(ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate)
- 2138575-16-1(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(morpholin-4-yl)benzoic acid)
- 1864015-32-6(4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride)
- 2138134-17-3(2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine)
- 1005307-70-9(2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide)




